7-Aminoquinoline-5-carboxylic acid;dihydrochloride
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Overview
Description
7-Aminoquinoline-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C10H8N2O2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 7-Aminoquinoline-5-carboxylic acid;dihydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce quinoline alcohols .
Scientific Research Applications
7-Aminoquinoline-5-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminoquinoline-5-carboxylic acid;dihydrochloride involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication in pathogens. The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting essential biological processes . Additionally, its ability to form complexes with metal ions can enhance its biological activity .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent that shares structural similarities with 7-Aminoquinoline-5-carboxylic acid.
Clioquinol: An antifungal and antibacterial agent with a quinoline backbone.
Uniqueness: 7-Aminoquinoline-5-carboxylic acid;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid and amino groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H10Cl2N2O2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
7-aminoquinoline-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H8N2O2.2ClH/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6;;/h1-5H,11H2,(H,13,14);2*1H |
InChI Key |
QGPFIMTYZAWRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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